11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.:
Cat. No.: VC10110525
Molecular Formula: C27H26N4
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
![11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile -](/images/structure/VC10110525.png)
Specification
Molecular Formula | C27H26N4 |
---|---|
Molecular Weight | 406.5 g/mol |
IUPAC Name | 16-(4-cyclohexylanilino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |
Standard InChI | InChI=1S/C27H26N4/c28-17-23-21-9-6-10-22(21)26(31-25-12-5-4-11-24(25)30-27(23)31)29-20-15-13-19(14-16-20)18-7-2-1-3-8-18/h4-5,11-16,18,29H,1-3,6-10H2 |
Standard InChI Key | CDQMKKCEEGEKED-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=CC=C(C=C2)NC3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)NC3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N |
Introduction
Chemical Structure and Nomenclature
The target compound belongs to the class of polycyclic heteroaromatic systems featuring fused benzimidazole, pyrido, and cyclopenta rings. Its IUPAC name, 11-[(4-cyclohexylphenyl)amino]-2,3-dihydro-1H-cyclopenta pyrido[1,2-a]benzimidazole-4-carbonitrile, delineates its core structure and substituents:
-
Core framework: A 2,3-dihydro-1H-cyclopenta pyrido[1,2-a]benzimidazole system, which integrates a benzimidazole moiety fused with a pyridine ring and a cyclopentane unit.
-
Substituents:
Structural Analogues and Relevance
The chloro-substituted analogue, 11-chloro-2,3-dihydro-1H-cyclopenta pyrido[1,2-a]benzimidazole-4-carbonitrile (PubChem CID: 356285), shares the same core structure but differs in the substituent at position 11 . This highlights the synthetic versatility of the parent scaffold for derivatization, a strategy commonly employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties .
Synthesis and Characterization
Heterocyclization Strategies
-
Benzimidazole formation: As demonstrated in the synthesis of benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines, benzimidazole rings are often constructed via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing intermediates under acidic conditions .
-
Cyclopenta ring closure: Cyclopentane annulation may involve intramolecular cyclization of propenoic acid derivatives or Michael adducts, as seen in the synthesis of 3,4-dihydro-4-oxopyrimidine systems .
Functionalization at Position 11
Pharmacological Properties
Hypothesized Mechanisms of Action
The structural features of the compound suggest potential interactions with biological targets implicated in neurological and oncological pathways:
Calcium Channel Modulation
Spirocyclic diazaspiro[4.5]decan-2-one derivatives, such as those reported in , exhibit inhibitory effects on neuronal Ca2+ uptake and protect against triethyltin-induced brain edema. The target compound’s hydrophobic cyclohexylphenyl group may facilitate membrane penetration, enabling modulation of ion channels .
Anticancer Activity
Heterocyclic sulfonamides and related systems demonstrate anticancer effects via carbonic anhydrase inhibition or PI3K pathway modulation . The cyano group in the target compound could act as a hydrogen-bond acceptor, enhancing binding affinity to enzymatic active sites .
In Silico Predictions
-
Lipophilicity: The cyclohexylphenyl substituent likely increases logP, suggesting favorable blood-brain barrier penetration.
-
Drug-likeness: Compliance with Lipinski’s rules is probable, given a molecular weight of 460.24 g/mol and moderate hydrophobicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume